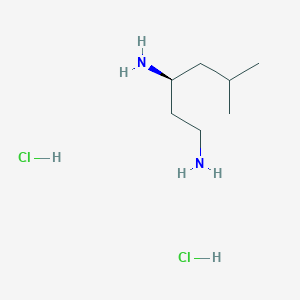

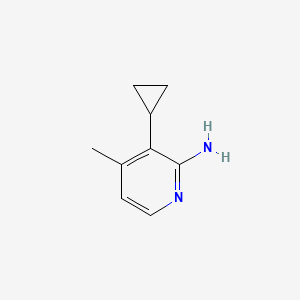

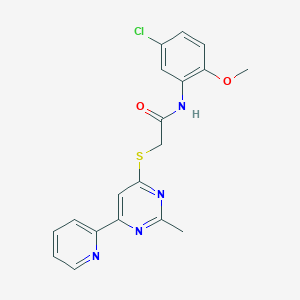

![molecular formula C17H13N3O4S B2846832 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-08-6](/img/structure/B2846832.png)

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBA is a highly potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Screening

Synthesis and antimicrobial screening of thiazolide derivatives have demonstrated that compounds incorporating the thiazole ring exhibit valuable therapeutic interventions against bacterial and fungal infections. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, highlighting their potential in treating microbial diseases (Desai et al., 2013).

Molecular Structure and Intermolecular Interactions

Modeling of intermolecular interactions and molecular structure of similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been explored through acylation reactions, X-ray diffraction, and DFT calculations. These studies provide insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the activity and stability of these compounds (Karabulut et al., 2014).

Catalysis and Chemical Reactions

Palladacycle-catalyzed reactions involving similar thioamide compounds have demonstrated a significant acceleration over traditional methoxide-catalyzed reactions. Such studies underscore the potential of these compounds in synthetic chemistry, particularly in enhancing the efficiency of bond cleavage processes (Liu et al., 2011).

Antimicrobial and Antifungal Activities

Antimicrobial and antifungal activities of imino-4-methoxyphenol thiazole derived Schiff bases have been investigated, showing moderate activity against bacterial and fungal species. These studies highlight the potential of such compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

Corrosion inhibition studies on mild steel have revealed that N-Phenyl-benzamide derivatives, including those with methoxy substituents, exhibit excellent inhibition efficiencies. This suggests potential applications in protecting materials against corrosion, particularly in acidic environments (Mishra et al., 2018).

Wirkmechanismus

Target of Action

Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Mode of Action

It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

For instance, they have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin .

Pharmacokinetics

A study on similar 4-methoxy-phenylthiazole-2-amine derivatives suggested that these compounds presented satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties .

Result of Action

Thiazole-containing compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZIRDOOWKLZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

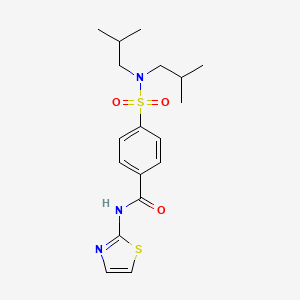

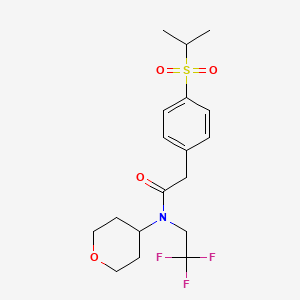

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)

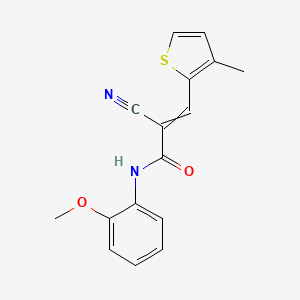

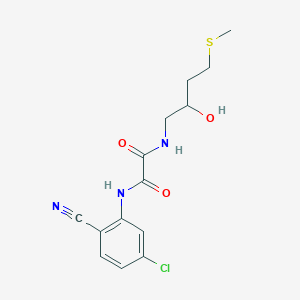

![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)

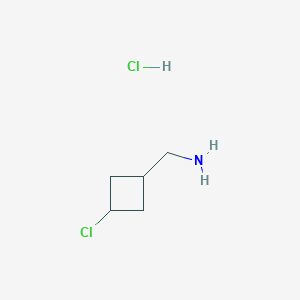

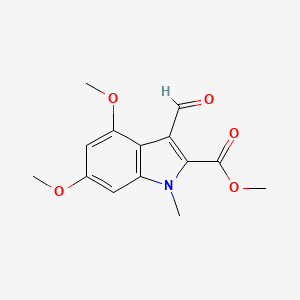

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)

![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)